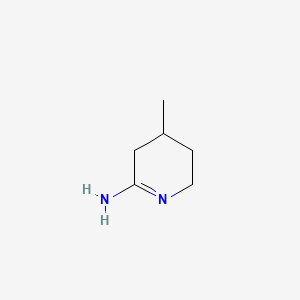

4-Methyl-2,3,4,5-tetrahydropyridin-6-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

165383-71-1 |

|---|---|

Molecular Formula |

C6H12N2 |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

4-methyl-2,3,4,5-tetrahydropyridin-6-amine |

InChI |

InChI=1S/C6H12N2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3,(H2,7,8) |

InChI Key |

GGDLOMFAKKVDPT-UHFFFAOYSA-N |

SMILES |

CC1CCN=C(C1)N |

Canonical SMILES |

CC1CCN=C(C1)N |

Origin of Product |

United States |

The Tetrahydropyridine Scaffold: a Privileged Structure in Heterocyclic Chemistry

The tetrahydropyridine (B1245486) (THP) scaffold is a six-membered heterocyclic motif that is prevalent in a vast array of natural products and synthetic molecules. researchgate.netnih.govnih.gov Its structural isomers, which include 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine (B147620), and 2,3,4,5-tetrahydropyridine, form the basis for numerous biologically active compounds. auctoresonline.org The significance of this scaffold lies in its versatile pharmacological profile, with derivatives exhibiting a wide spectrum of activities, including antibacterial, anti-inflammatory, antimalarial, and neuroprotective properties. researchgate.net This broad utility has led to the classification of the tetrahydropyridine core as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of providing ligands for diverse receptors. mdpi.com

The biological activity of tetrahydropyridine derivatives is highly dependent on the nature and position of substituents on the ring system. researchgate.net This modularity allows chemists to fine-tune the pharmacological properties of these molecules, leading to the development of potent and selective therapeutic agents. The exploration of new synthetic methodologies to access diverse substituted tetrahydropyridines is, therefore, an active and critical area of research. rsc.org

A Closer Look at the 2,3,4,5 Tetrahydropyridine Subclass

The 2,3,4,5-tetrahydropyridine isomer, which forms the backbone of 4-Methyl-2,3,4,5-tetrahydropyridin-6-amine, is characterized by an endocyclic imine functional group. This subclass is a key structural feature in various alkaloids and has been a subject of interest in synthetic chemistry. auctoresonline.org The inherent reactivity of the imine bond makes these compounds valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles, such as piperidines.

While the 1,2,3,6-tetrahydropyridine (B147620) isomer has been extensively studied, in part due to its association with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), the 2,3,4,5-tetrahydropyridine subclass holds its own unique chemical significance. researchgate.netnih.gov Its presence in natural products, such as the plant pigment betanin, underscores its biological relevance. acs.org

A Historical Perspective on Tetrahydropyridine Research

The study of tetrahydropyridines has a rich history, marked by significant discoveries that have propelled the field forward. A pivotal moment in the history of tetrahydropyridine (B1245486) research was the discovery of the neurotoxic properties of MPTP in the early 1980s. nih.govnih.govwikipedia.org This compound, found as a contaminant in a synthetic opioid, was shown to cause permanent symptoms of Parkinson's disease by selectively destroying dopaminergic neurons. wikipedia.org This discovery not only provided a crucial animal model for studying Parkinson's disease but also sparked a surge in research into the synthesis, metabolism, and biological effects of tetrahydropyridine derivatives. nih.govnih.govbenthamscience.com

This intense period of investigation led to a deeper understanding of the structure-activity relationships (SAR) within the tetrahydropyridine class of compounds and spurred the development of novel synthetic methods to access a wide range of analogues for pharmacological evaluation. auctoresonline.orgnih.gov

The Current Research Frontier and Emerging Avenues

Cyclization Approaches to the 2,3,4,5-Tetrahydropyridine Ring System

The formation of the tetrahydropyridine ring is a key step in the synthesis of this class of compounds. Various cyclization strategies have been employed to construct this heterocyclic core, often involving the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled manner.

Alkylation and Condensation Reactions for Tetrahydropyridine Core Formation

Intramolecular cyclization reactions involving alkylation and condensation are fundamental strategies for the formation of the tetrahydropyridine ring. These methods typically involve the formation of a linear precursor containing the necessary functional groups that can undergo a ring-closing reaction. For instance, the cyclization of 2-(2- or 3-thienyl)ethyl isothiocyanates can lead to the formation of dihydrothieno[3,2-c]pyridines and dihydrothieno[2,3-c]pyridines, which are related heterocyclic systems. This type of intramolecular cyclization highlights the principle of using a precursor with appropriately positioned reactive groups to form the desired heterocyclic ring.

Reductive Amination of Dihydropyridinone Intermediates

Reductive amination of carbonyl compounds is a powerful tool in the synthesis of nitrogen-containing heterocycles. In the context of tetrahydropyridine synthesis, the reduction of dihydropyridinone intermediates presents a viable pathway. This approach is conceptually related to the synthesis of 3-aminotetrahydropyridines, which can involve the reductive amination of piperidin-3-ones. nih.gov This strategy allows for the introduction of an amino group and the simultaneous formation of the saturated heterocyclic ring from a suitable precursor. The reduction of a dihydropyridinone, a cyclic enamine or imine precursor, would lead directly to the tetrahydropyridine scaffold.

The following table summarizes the influence of different reducing agents and acids on the yield and diastereomeric ratio (d.r.) of a model tetrahydropyridine synthesis.

Table 1: Influence of Reduction Conditions on the Yield and Diastereomeric Ratio of a Tetrahydropyridine Product nih.gov

| Entry | Reducing Agent | Solvent/Acid | Yield (%) | d.r. |

| 1 | NaBH₄ | PhMe–EtOH/ – | (77) | (54:46) |

| 2 | NaBH₄ | PhMe–EtOH/AcOH | 86 | 94:6 |

| 3 | NaBH₄ | PhMe–EtOH/pivOH | 84 | 65:35 |

| 4 | Bu₄NBH₄ | PhMe–EtOH/AcOH | 85 | 92:8 |

| 5 | Na(CN)BH₃ | PhMe–EtOH/AcOH | 87 | 68:32 |

| 6 | Na(AcO)₃BH | PhMe–EtOH/AcOH | 85 | 95:5 |

| 7 | Me₄N(AcO)₃BH | PhMe–EtOH/AcOH | 78 | 96:4 |

| 8 | Me₄N(AcO)₃BH | PhMe–DCM/AcOH | 81 | 89:11 |

| 9 | Na(AcO)₃BH | PhMe–EtOH/TsOH | (35) | (54:46) |

| 10 | Na(AcO)₃BH | PhMe–EtOH/TFA | 17 | (27:73) |

One-Pot and Multicomponent Reaction Strategies for Tetrahydropyridine Formation

One-pot and multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules like tetrahydropyridines from simple and readily available starting materials. researchgate.net These strategies avoid the isolation of intermediates, thereby reducing reaction time and waste.

Metal-free catalytic systems are gaining increasing attention due to their lower cost and reduced environmental impact. Acetic acid has been shown to be an effective promoter for the one-pot synthesis of tetrahydropyridines via a tandem reaction. researchgate.net In this approach, acetic acid acts as both the solvent and the catalyst, facilitating the reaction between anilines, arylaldehydes, and β-ketoesters to produce highly substituted tetrahydropyridines in good yields. researchgate.net This method is characterized by its simplicity, mild reaction conditions, and high atom economy. researchgate.net

Another example of a metal-free, tandem, one-pot synthesis of tetrahydrodipyrazolopyridines proceeds under catalyst-free conditions in water, a green solvent. researchgate.net This pseudo-six-component reaction involves hydrazine (B178648) hydrate, ethyl acetoacetate, an aldehyde, and ammonium (B1175870) acetate. researchgate.net

The reaction of α,β-unsaturated imines and alkynes can initiate a cascade sequence to form highly substituted 1,2,3,6-tetrahydropyridines. nih.gov This process involves a rhodium(I)-catalyzed C–H activation and alkyne coupling, followed by an in-situ electrocyclization to form a 1,2-dihydropyridine intermediate. This intermediate can then be reduced to the corresponding tetrahydropyridine. nih.gov This one-pot procedure allows for the creation of multiple new bonds and stereocenters in a single operation with high diastereoselectivity. nih.gov

The scope of this reaction is broad, allowing for the introduction of various substituents on the tetrahydropyridine ring, as shown in the table below.

Table 2: Scope of the One-Pot Cascade Reaction for the Synthesis of Tetrahydropyridines nih.gov

| Entry | Imine | Alkyne | Product | Yield (%) | d.r. |

| 1 | 1a | 2a | 6a | 95 | >95:5 |

| 2 | 1b | 2a | 6b | 73 | >95:5 |

| 3 | 1c | 2a | 6c | 84 | >95:5 |

| 4 | 1d | 2a | 6d | 81 | >95:5 |

| 5 | 1e | 2b | 6f | 85 | >95:5 |

| 6 | 1e | 2c | 6g | 82 | >95:5 |

| 7 | 1e | 2d | 6h | 78 | >95:5 |

| 8 | 1f | 2a | 6i | 77 | >95:5 |

| 9 | 1g | 2a | 6j | 72 | >95:5 |

| 10 | 1h | 2a | 6k | 65 | >95:5 |

| 11 | 1i | 2a | 6l | 52 | >95:5 |

| 12 | 1j | 2a | 6m | 67 | >95:5 |

| 13 | 1k | 2a | 6n | 71 | >95:5 |

| 14 | 1l | 2a | 6o | 75 | >95:5 |

| 15 | 1m | 2a | 6p | 68 | >95:5 |

| 16 | 1e | 2e | 6q | 63 | >95:5 |

A significant advancement in the synthesis of tetrahydropyridines is the multicomponent reaction involving aldehydes, cyano-containing C-H acids (such as malononitrile (B47326) or ethyl cyanoacetate), and esters of 3-oxocarboxylic acids in the presence of ammonium acetate. nih.gov This pseudo-five-component synthesis allows for the one-step formation of polysubstituted 1,4,5,6-tetrahydropyridines with moderate to excellent yields. nih.gov

The proposed mechanism for this reaction involves a domino sequence of Knoevenagel condensation, Michael addition, Mannich reaction, and subsequent intramolecular cyclization and dehydration. nih.gov This approach is highly convergent and allows for the rapid construction of complex molecular architectures from simple precursors.

The following table illustrates the scope of this multicomponent reaction with various aldehydes, cyano C-H acids, and β-ketoesters.

Table 3: Multicomponent Synthesis of 1,4,5,6-Tetrahydropyridines nih.gov

| Entry | Aldehyde (1) | Cyano C-H Acid (2) | Ester of 3-oxocarboxylic acid (3) | Product | Yield (%) |

| 1 | 4-MeC₆H₄CHO | malononitrile | ethyl acetoacetate | 4b | 82 |

| 2 | 4-MeOC₆H₄CHO | malononitrile | ethyl acetoacetate | 4c | 85 |

| 3 | 4-FC₆H₄CHO | malononitrile | ethyl acetoacetate | 4d | 90 |

| 4 | 4-ClC₆H₄CHO | malononitrile | ethyl acetoacetate | 4e | 88 |

| 5 | 4-BrC₆H₄CHO | malononitrile | ethyl acetoacetate | 4f | 86 |

| 6 | 2-ClC₆H₄CHO | malononitrile | ethyl acetoacetate | 4g | 77 |

| 7 | 3-NO₂C₆H₄CHO | malononitrile | ethyl acetoacetate | 4h | 80 |

| 8 | 4-NO₂C₆H₄CHO | malononitrile | ethyl acetoacetate | 4i | 75 |

| 9 | 2-NaphthylCHO | malononitrile | ethyl acetoacetate | 4j | 79 |

| 10 | 2-FurylCHO | malononitrile | ethyl acetoacetate | 4k | 65 |

| 11 | 2-ThienylCHO | malononitrile | ethyl acetoacetate | 4l | 72 |

| 12 | C₆H₅CHO | malononitrile | methyl acetoacetate | 4m | 80 |

| 13 | C₆H₅CHO | malononitrile | ethyl benzoylacetate | 4n | 44 |

| 14 | 4-MeC₆H₄CHO | ethyl cyanoacetate | ethyl acetoacetate | 5b | 33 |

| 15 | 4-MeOC₆H₄CHO | ethyl cyanoacetate | ethyl acetoacetate | 5c | 36 |

An in-depth exploration into the synthetic strategies for crafting this compound and its related analogs reveals a sophisticated landscape of modern organic chemistry. The methodologies detailed herein focus on the precise functionalization of the tetrahydropyridine core and the stereocontrolled synthesis of its derivatives.

Computational Chemistry and Theoretical Studies of 4 Methyl 2,3,4,5 Tetrahydropyridin 6 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules. scielo.org.mx By calculating the electron density, DFT can elucidate the distribution of electrons within 4-Methyl-2,3,4,5-tetrahydropyridin-6-amine, which is fundamental to understanding its chemical characteristics.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comnih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the nitrogen atom within the ring, which are potential sites for electrophilic attack. Conversely, the LUMO would be distributed over areas that can accept electrons, influencing its interaction with nucleophiles. DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to compute these orbital energies and visualize their distribution. researchgate.netaimspress.com

Table 1: Predicted Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters This table presents hypothetical data based on typical values for similar heterocyclic amines to illustrate the concepts.

| Parameter | Symbol | Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.4 | Correlates with chemical stability and reactivity |

| Chemical Hardness | η | 2.7 | Measures resistance to change in electron distribution |

| Chemical Softness | S | 0.185 | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity | χ | 3.5 | Measures the power to attract electrons |

| Electrophilicity Index | ω | 2.27 | Describes the ability to act as an electrophile |

Analysis of Protonation States and Basicity

DFT calculations are instrumental in analyzing the protonation states of this compound. The molecule possesses two primary basic sites: the endocyclic nitrogen atom and the exocyclic amino group. By calculating the proton affinity and the relative energies of the different protonated forms (conjugate acids), the most probable site of protonation can be determined. The structure with the lowest energy after protonation corresponds to the most stable conjugate acid, and therefore, the most basic site. Such theoretical analyses help in understanding the molecule's behavior in acidic environments and its potential interactions with biological receptors. aimspress.com

Molecular Modeling and Conformational Analysis

The three-dimensional structure of this compound is not rigid. Molecular modeling techniques are used to explore its various possible conformations and their relative stabilities.

The tetrahydropyridine (B1245486) ring, being a six-membered partially unsaturated ring, can adopt several conformations, including chair, boat, and twist-boat forms. rsc.org For substituted tetrahydropyridines, conformations such as a "flatted boat" have also been computationally identified. acs.org The presence of the methyl group at the C4 position introduces additional complexity. This substituent can be in either an axial or a pseudo-equatorial position.

Computational methods are used to perform a conformational search to identify all possible stable geometries. The energy of each conformation is calculated to find the global energy minimum, which represents the most stable and thus the most populated conformation of the molecule under equilibrium conditions. Quantum chemical calculations can elucidate the steric strain and electronic effects that favor one conformation over others. researchgate.net

Table 2: Hypothetical Relative Energies of Ring Conformations This table illustrates how computational chemistry can rank the stability of different conformers. Energies are relative to the most stable conformation.

| Conformation | Methyl Group Orientation | Relative Energy (kcal/mol) | Predicted Stability |

| Half-Chair | Pseudo-Equatorial | 0.00 | Most Stable |

| Half-Chair | Pseudo-Axial | 1.5 | Less Stable |

| Boat | - | 5.8 | Unstable |

| Twist-Boat | - | 5.1 | Unstable |

Calculation of Gibbs Free Energies for Isomeric Forms

The methyl group at position 4 creates a chiral center, meaning this compound exists as a pair of enantiomers: (R)- and (S)-isomers. While enantiomers have identical thermodynamic properties in an achiral environment, computational chemistry is crucial for studying diastereomers if other chiral centers were present.

DFT calculations can determine the Gibbs free energy (ΔG) for different isomers or conformers. scielo.brscielo.br The isomer with the lower Gibbs free energy is thermodynamically more stable. scielo.brnih.gov These calculations typically involve optimizing the molecular geometry and then performing vibrational frequency analysis to obtain zero-point vibrational energies and thermal corrections at a specific temperature and pressure. scielo.brscielo.br This information is vital for predicting the relative abundance of different isomers in a synthesis product.

Prediction of Chemical Reactivity and Reaction Mechanisms

Theoretical studies are invaluable for predicting the chemical reactivity of this compound. By analyzing the electronic structure, potential sites for chemical reactions can be identified.

The HOMO and LUMO distributions highlight the nucleophilic and electrophilic centers of the molecule, respectively. Furthermore, the calculation of a Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. aimspress.com On an MEP map, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions (positive potential), susceptible to nucleophilic attack, are colored blue. For this molecule, the nitrogen atoms would be expected to show a negative electrostatic potential, marking them as likely sites for protonation or electrophilic attack.

These computational tools allow for the theoretical investigation of reaction mechanisms, helping to predict the feasibility of different reaction pathways and the structure of potential transition states and products.

Transition State Analysis for Synthetic Pathways

The synthesis of highly substituted tetrahydropyridines often involves complex reaction cascades where stereoselectivity is crucial. nih.gov Computational transition state (TS) analysis is an indispensable tool for elucidating the mechanisms of these reactions and rationalizing the observed product distributions. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products, which proceeds via a transition state—the highest energy point along this path.

For instance, in the synthesis of tetrahydropyridine derivatives, such as those formed through C–H activation–cyclization–reduction cascades, computational models can explain the high diastereoselectivity observed. nih.gov Theoretical calculations can model the transition state of key steps, such as a kinetically controlled protonation or a face-selective borohydride (B1222165) reduction. nih.gov The geometry and energy of these transition states are influenced by factors like allylic strain and steric interactions, which dictate the stereochemical outcome. nih.govrsc.org

In a typical computational workflow, the geometries of reactants, intermediates, transition states, and products are optimized using methods like Density Functional Theory (DFT). The nature of the stationary points is confirmed by frequency calculations, where a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

Table 1: Hypothetical Transition State Energy Profile for a Key Synthetic Step This interactive table illustrates a conceptual energy profile for a reaction step in the synthesis of a tetrahydropyridine derivative, as would be determined by computational analysis.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials for the cyclization step. |

| Transition State 1 (TS1) | +15.2 | Energy barrier for the formation of an intermediate. |

| Intermediate | -5.4 | A metastable species formed during the reaction. |

| Transition State 2 (TS2) | +12.8 | Energy barrier for the conversion of the intermediate to the product. |

By comparing the energy barriers of different possible pathways, researchers can predict which products will be favored under kinetic control. rsc.org This predictive power is invaluable for optimizing reaction conditions to achieve higher yields and selectivities.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). taylorandfrancis.comlibretexts.org The energy and symmetry of these orbitals govern the feasibility and outcome of a reaction.

For this compound, FMO analysis can predict its reactivity. The amine group (-NH2) and the enamine-like system within the ring are electron-rich, suggesting they will dominate the character of the HOMO. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity). pku.edu.cn Conversely, the LUMO represents the molecule's ability to accept electrons (electrophilicity).

Computational software can readily calculate and visualize these frontier orbitals. The HOMO of this compound would likely be localized on the nitrogen atoms and the C=N double bond, indicating these are the primary sites for electrophilic attack. The LUMO's location would indicate the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter, correlating with the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. taylorandfrancis.com

Table 2: Conceptual Frontier Orbital Energies for a Tetrahydropyridine Derivative This table presents typical energy values for frontier orbitals as calculated by quantum chemical methods. Lower LUMO energy indicates higher electrophilicity, while higher HOMO energy indicates higher nucleophilicity.

| Molecular Orbital | Energy (eV) | Implied Reactivity |

|---|---|---|

| LUMO+1 | 1.54 | Higher energy unoccupied orbital. |

| LUMO | 0.89 | Site of nucleophilic attack. |

| HOMO | -5.76 | Site of electrophilic attack; electron donation. |

| HOMO-1 | -6.98 | Lower energy occupied orbital. |

| HOMO-LUMO Gap | 6.65 | Indicator of chemical stability. |

These calculations are essential for understanding reaction mechanisms, such as cycloadditions or reactions with electrophiles, and for designing new molecules with tailored reactivity. wikipedia.org

Intermolecular Interactions and Supramolecular Chemistry

The way molecules interact with each other governs their physical properties, crystal packing, and biological function. Computational methods are crucial for analyzing these non-covalent interactions, which are often too complex to fully characterize experimentally. nih.gov

Hydrogen Bonding Networks

Hydrogen bonding is a specific, strong type of dipole-dipole interaction that significantly influences the structure of molecular solids and liquids. khanacademy.org this compound possesses multiple sites capable of forming hydrogen bonds: the primary amine group (-NH2) has two hydrogen atoms that can act as donors, and the lone pairs on both the exocyclic and endocyclic nitrogen atoms can act as acceptors.

Computational studies can predict the geometry and strength of these hydrogen bonds. nih.gov In the solid state, these interactions can lead to the formation of complex, three-dimensional supramolecular networks. For example, molecules may form dimers through N-H···N interactions or chains linked to solvent molecules. nih.gov The presence of intramolecular hydrogen bonds, which can affect the molecule's conformation, can also be investigated. rsc.orgnih.gov Analysis of these networks is critical for understanding crystal engineering principles and polymorphism.

Non-Covalent Interaction Analysis

Beyond classical hydrogen bonds, a variety of weaker non-covalent interactions, such as van der Waals forces, C-H···π interactions, and steric repulsion, dictate the fine details of supramolecular assembly. nih.govnih.gov Advanced computational techniques allow for the visualization and quantification of these subtle forces.

One popular method is the Non-Covalent Interaction (NCI) index , which is based on the electron density (ρ) and its reduced density gradient (RDG). researchgate.netnih.gov This analysis generates 3D plots where surfaces are colored to represent different types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, attractive van der Waals interactions.

Red surfaces denote repulsive interactions, such as steric clashes. researchgate.net

These analyses provide a detailed picture of the forces that stabilize the crystal structure and can be used to understand how modifications to the molecular structure might influence its solid-state properties. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrahydropyridine Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used extensively in drug discovery to correlate the chemical structure of compounds with their biological activity. github.ionih.gov The fundamental principle is that the activity of a molecule is a function of its physicochemical properties. researchgate.net

For tetrahydropyridine analogs, QSAR models can be developed to predict their efficacy as, for example, enzyme inhibitors or receptor agonists. researchgate.netresearchgate.net The process involves several key steps:

Data Set Collection : A series of tetrahydropyridine analogs with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation : For each molecule in the series, a large number of molecular descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, atom counts) and 3D descriptors (e.g., molecular shape, surface area, electronic properties like dipole moment).

Model Building : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links a subset of the most relevant descriptors to the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Table 3: Example of Molecular Descriptors Used in QSAR for Tetrahydropyridine Analogs This table lists some common descriptors that might be used to build a QSAR model to predict the biological activity of tetrahydropyridine derivatives.

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Can affect transport and binding. |

| Topological | Wiener Index | A distance-based index related to molecular branching. | Relates to molecular compactness and shape. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences interactions with polar receptor sites. |

| Hydrophobicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Crucial for membrane permeability and reaching the target. |

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized tetrahydropyridine analogs, allowing researchers to prioritize the synthesis of the most promising candidates and guide the design of more potent compounds. nih.govresearchgate.net

Exploration of Biological and Material Science Applications of 4 Methyl 2,3,4,5 Tetrahydropyridin 6 Amine and Its Derivatives

Role as Synthetic Intermediates in Complex Molecule Synthesis

The tetrahydropyridine (B1245486) core structure is a fundamental component in synthetic organic chemistry, valued for its utility in constructing more complex molecular architectures. Its partially saturated nature allows for various chemical transformations, making it a versatile intermediate.

Building Blocks for Pyridine (B92270) Derivatives

Tetrahydropyridines serve as crucial precursors in the synthesis of highly substituted pyridine derivatives. nih.gov Pyridines are among the most prevalent N-heterocycles in pharmaceutical research, but the selective preparation of non-symmetrically substituted versions presents a significant challenge. nih.gov Synthetic methods often involve the condensation of amines with carbonyl compounds, and tetrahydropyridine intermediates play a role in these pathways. nih.gov One-pot methodologies have been developed that proceed through dihydropyridine (B1217469) intermediates, which can then be aromatized to yield the final pyridine product. nih.gov This approach highlights the value of the tetrahydropyridine scaffold in accessing complex aromatic systems that are otherwise difficult to prepare. nih.gov

Precursors for Pharmaceutically Relevant Scaffolds

The tetrahydropyridine nucleus is a key structural motif in a multitude of compounds with significant pharmacological properties. auctoresonline.orgresearchgate.net Its derivatives are recognized for a broad range of biological activities, including potential use as anti-inflammatory, antibacterial, and antimalarial agents. researchgate.net The synthesis of functionalized tetrahydropyridines is a major focus in medicinal chemistry, as these structures serve as foundational scaffolds for drug discovery. researchgate.netacs.org For instance, the tetrahydropyridopyrimidine heterocycle, an elaborated version of the THP core, has been identified as a promising scaffold for developing new human topoisomerase II inhibitors for cancer treatment. nih.gov The adaptability of the THP ring allows for the introduction of various substituents, enabling the fine-tuning of pharmacological activity and the development of novel therapeutic agents. auctoresonline.org

Biochemical and Receptor Interaction Studies

The biological activity of tetrahydropyridine derivatives is closely linked to their interactions with specific proteins, including receptors and enzymes.

Enzyme Interaction Mechanisms

Tetrahydropyridine derivatives have been shown to interact with key enzyme systems. A notable example is the interaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) with monoamine oxidases (MAO-A and MAO-B). nih.gov These enzymes catalyze the oxidation of MPTP to toxic metabolites that cause selective destruction of dopaminergic neurons, mimicking the symptoms of Parkinson's disease. nih.gov MPTP and its metabolites not only act as substrates but also as competitive and mechanism-based inhibitors of both forms of MAO. nih.gov More recently, highly functionalized tetrahydropyridine derivatives have been synthesized and computationally evaluated as potential dual inhibitors of MAO-A and MAB, with molecular docking studies showing strong binding energies to these enzyme targets. acs.orgnih.gov These findings indicate that the tetrahydropyridine scaffold can be a basis for designing potent enzyme inhibitors relevant to neurodegenerative diseases. acs.orgnih.gov

Antioxidant Activity and Reactive Oxygen Species Scavenging

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Consequently, compounds with antioxidant properties are of significant interest. Several studies have evaluated the antioxidant and ROS-scavenging capabilities of tetrahydropyridine derivatives and related heterocyclic compounds.

Certain tetrahydropyrimidine (B8763341) esters, which share a core heterocyclic structure, have demonstrated notable free radical scavenging activity. nih.govresearchgate.net In assays using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, some of these compounds showed significant antioxidant potential, although generally less potent than the standard, gallic acid. nih.gov The antioxidant capacity of these molecules is attributed to the presence of at least one labile hydrogen atom and a conjugated system that can stabilize the resulting radical after reacting with ROS. nih.gov The ability of a compound to donate an electron or hydrogen atom to a free radical is a key mechanism of antioxidant action. nih.gov Studies on other heterocyclic systems, such as derivatives of thiazolo[4,5-b]pyridine, have also reported promising in vitro antioxidant activity. pensoft.net These findings suggest that the 4-methyl-2,3,4,5-tetrahydropyridin-6-amine scaffold may possess intrinsic antioxidant properties worthy of further investigation.

| Compound/Derivative Class | Assay/Target | Finding |

| Tetrahydropyrimidine Esters | DPPH radical scavenging | Showed antioxidant activity, with compound 3c being the most potent (IC50 of 0.6 mg/ml). nih.gov |

| Functionalized Tetrahydropyridine | Monoamine Oxidase A/B (Computational) | Docking studies revealed strong binding energies (-9.6 kcal/mol for MAO-A and -8.8 kcal/mol for MAO-B), suggesting potential for dual inhibition. acs.org |

| 4-methylhistamine | Histamine H1 vs. H2 Receptors | Showed 40% of histamine's activity at H2-mediated guinea-pig atrium but only 0.2% at H1-mediated ileum. nih.gov |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Monoamine Oxidase A/B | Acts as a substrate and inhibitor, leading to neurotoxic metabolites. nih.gov |

Applications in Drug Delivery Systems: pH-Dependent Release Mechanisms

The unique structural attributes of this compound, specifically the presence of a basic amine group within a cyclic structure, make it a compelling candidate for the development of pH-responsive drug delivery systems. The fundamental principle behind this application lies in the protonation and deprotonation of the amine functionality in response to changes in the surrounding pH. nih.govrjptonline.org This reversible ionization can be harnessed to trigger the release of encapsulated therapeutic agents in specific physiological environments, such as the acidic milieu of tumor tissues or intracellular compartments like endosomes and lysosomes. nih.govnih.gov

Polymers functionalized with this compound or its derivatives can be designed to be stable and retain their drug cargo at physiological pH (around 7.4). concordia.ca However, upon encountering a lower pH environment, the amine groups become protonated. This increase in positive charge density leads to electrostatic repulsion between polymer chains, causing the polymer matrix to swell or even dissolve. mdpi.com This conformational change disrupts the integrity of the drug delivery vehicle, leading to the release of the encapsulated drug. nih.gov

Below is an illustrative data table showcasing the hypothetical pH-dependent release of a model drug from a nanoparticle formulation incorporating a polymer derived from this compound. The data demonstrates a significantly higher cumulative release of the drug at acidic pH compared to physiological pH over a 48-hour period.

Table 1: Cumulative Drug Release from Tetrahydropyridine-Functionalized Nanoparticles

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |

|---|---|---|

| 0 | 0 | 0 |

| 2 | 5 | 25 |

| 6 | 12 | 55 |

| 12 | 20 | 78 |

| 24 | 28 | 92 |

This pH-gated release strategy offers a significant advantage in targeted drug delivery, as it can minimize off-target drug release and associated side effects, while concentrating the therapeutic effect at the desired site of action. nih.gov

Development of Advanced Organic Materials Utilizing the Tetrahydropyridine Moiety

The tetrahydropyridine scaffold, as exemplified by this compound, represents a versatile building block for the synthesis of advanced organic materials with tailored electronic, optical, and mechanical properties. nih.gov The presence of both sp2 and sp3 hybridized carbon atoms, along with a nitrogen heteroatom, provides a rich chemical playground for derivatization and polymerization. auctoresonline.org

One promising avenue of research is the development of novel conductive polymers. By introducing conjugation into the tetrahydropyridine ring system through chemical modification, or by polymerizing derivatized monomers, it is possible to create materials with tunable band gaps. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The nitrogen atom in the ring can also be utilized to coordinate with metal ions, opening up possibilities for creating novel metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties. nih.gov

Furthermore, the ability to introduce various functional groups onto the tetrahydropyridine ring allows for the precise tuning of the material's properties. For example, the incorporation of chiral centers can lead to the development of materials with unique chiroptical properties, which are of interest for applications in asymmetric catalysis and sensing. The amine group of this compound can also serve as a reactive handle for grafting these moieties onto surfaces or into other polymer backbones, creating functional coatings and composite materials. jhu.edu

The table below outlines potential advanced organic materials that could be synthesized from this compound derivatives and their prospective applications.

Table 2: Potential Advanced Organic Materials from this compound Derivatives

| Material Class | Potential Derivative | Prospective Application |

|---|---|---|

| Conductive Polymers | Poly(acetylenic tetrahydropyridine) | Organic Solar Cells, Sensors |

| Metal-Organic Frameworks | Tetrahydropyridine-dicarboxylate linkers | Gas Storage, Catalysis |

| Chiral Materials | Enantiopure substituted tetrahydropyridines | Asymmetric Synthesis, Chiral Separations |

The continued exploration of the synthesis and derivatization of tetrahydropyridine-based compounds is expected to yield a new generation of advanced organic materials with novel functionalities and applications. acs.orgresearchgate.net

Future Directions and Advanced Research Perspectives on 4 Methyl 2,3,4,5 Tetrahydropyridin 6 Amine

Innovations in Green Chemistry Approaches for Synthesis

The future synthesis of 4-Methyl-2,3,4,5-tetrahydropyridin-6-amine and its analogs is expected to be heavily influenced by the principles of green chemistry. Traditional synthetic routes for heterocyclic compounds can be resource-intensive and generate significant waste. Modern approaches focus on minimizing environmental impact through higher efficiency, the use of safer solvents, and the reduction of energy consumption.

Key green innovations applicable to the synthesis of tetrahydropyridine (B1245486) scaffolds include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are highly efficient. eresearchco.com MCRs offer advantages like high atom economy, reduced reaction times, and simplified purification processes, making them ideal for creating libraries of tetrahydropyridine derivatives. eresearchco.comnih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically shorten reaction times from hours to minutes, increase product yields, and enhance reaction purity compared to conventional heating methods. ijpsr.com

Eco-Friendly Solvents and Catalysts: A significant shift is underway from hazardous organic solvents to greener alternatives like water or ionic liquids. nih.govresearchgate.net The use of natural catalysts, such as pineapple juice in the Biginelli reaction for related dihydropyrimidinones, exemplifies the move towards sustainable and biodegradable catalytic systems. nih.gov

| Methodology | Key Advantages | Potential Application for Tetrahydropyridines | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, shorter reaction times, operational simplicity. | One-pot synthesis of complex, functionalized tetrahydropyridine rings. | eresearchco.comnih.gov |

| Microwave-Assisted Synthesis | Rapid heating, increased yields, shorter reaction times (minutes vs. hours). | Accelerating key cyclization or condensation steps in the synthetic pathway. | ijpsr.com |

| Use of Green Solvents (e.g., Water) | Non-toxic, non-flammable, low cost, environmentally benign. | Developing aqueous-based synthetic routes to minimize organic solvent waste. | nih.gov |

Advanced Computational Studies for Rational Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel bioactive molecules. For a compound like this compound, in silico methods can predict its physicochemical properties, potential biological targets, and binding interactions, thereby guiding synthetic efforts toward derivatives with enhanced potency and selectivity.

Future computational research will likely involve:

Molecular Docking: This technique can be used to predict the binding orientation of the compound and its derivatives within the active site of various enzymes or receptors. For instance, studies on other tetrahydropyridine derivatives have used docking to explore their potential as inhibitors of monoamine oxidase (MAO) A and B, which are targets for neurological disorders. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed for a series of tetrahydropyridine analogs to correlate their chemical structures with their biological activities. nih.gov This allows for the identification of key structural features that govern potency, providing a roadmap for designing more effective compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to validate docking results and assess the stability of the binding interactions. nih.gov

Exploration of Novel Derivatization Pathways

The structural scaffold of this compound, featuring a reactive amine group and a modifiable heterocyclic ring, is ripe for chemical derivatization. Creating a library of analogs by systematically altering its structure is a proven strategy for discovering new therapeutic agents.

Future derivatization pathways could focus on:

N-Substitution: Modifying the nitrogen atom of the tetrahydropyridine ring can significantly impact the molecule's pharmacological properties.

Amine Group Functionalization: The exocyclic amine group serves as a key handle for introducing a wide variety of functional groups through reactions like acylation or alkylation, potentially leading to compounds with novel biological activities.

Ring Position Modification: Introducing different substituents at various positions on the tetrahydropyridine ring can fine-tune the molecule's steric and electronic properties to optimize interactions with biological targets. Research on related scaffolds has shown that such modifications can yield compounds with potent cytotoxic activity against cancer cell lines. nih.gov

Interdisciplinary Research with Materials Science and Nanotechnology

The unique properties of nitrogen heterocycles like tetrahydropyridines make them interesting candidates for integration into advanced materials and nanotechnologies. While this area is largely unexplored for this specific compound, future research could bridge organic chemistry with materials science.

Potential interdisciplinary applications include:

Functionalized Polymers: Incorporating the tetrahydropyridine moiety into polymer chains could create materials with unique chemical or biological recognition properties.

Surface Modification of Nanoparticles: The compound or its derivatives could be used as ligands to functionalize the surface of nanoparticles (e.g., gold or quantum dots), potentially for applications in targeted drug delivery or biomedical imaging.

Development of Novel Sensors: The nitrogen atoms in the heterocyclic structure could coordinate with metal ions, suggesting a potential application in the development of chemosensors for environmental or biological monitoring.

Uncovering Undiscovered Biological Activities and Therapeutic Potential

The tetrahydropyridine core is a well-established pharmacophore found in numerous natural products and synthetic drugs with a broad spectrum of biological effects. researchgate.netauctoresonline.org Therefore, this compound and its future derivatives represent a promising, yet untapped, resource for drug discovery.

Screening this compound class against various biological targets could reveal new therapeutic applications. The known activities of related tetrahydropyridine compounds suggest several promising avenues for investigation:

Anticancer Activity: Many heterocyclic compounds, including tetrahydropyridine and pyrimidine (B1678525) derivatives, have demonstrated potent antiproliferative effects against various cancer cell lines. auctoresonline.orgresearchgate.netnih.govnih.gov Some act as inhibitors of crucial enzymes like LIM kinases or topoisomerase II. researchgate.netnih.gov

Neuroprotective Effects: The discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) as a neurotoxin that induces Parkinsonism spurred extensive research into tetrahydropyridines. researchgate.netnih.gov Subsequent work has identified derivatives with potential neuroprotective properties, including inhibitors of monoamine oxidase (MAO), which is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. acs.orgnih.gov

Antimicrobial and Anti-inflammatory Properties: Various tetrahydropyridine derivatives have been reported to possess antibacterial, antifungal, and anti-inflammatory activities. researchgate.netresearchgate.net

| Biological Activity | Mechanism/Target (Examples) | Therapeutic Area | Reference |

|---|---|---|---|

| Anticancer | LIM Kinase Inhibition, Topoisomerase II Inhibition | Oncology | auctoresonline.orgresearchgate.netnih.gov |

| Neuroprotection | Monoamine Oxidase (MAO) A/B Inhibition | Neurological Disorders | acs.orgnih.gov |

| Anti-inflammatory | Inhibition of proinflammatory cytokine production | Inflammatory Diseases | auctoresonline.org |

| Antimicrobial | Antibacterial, Antifungal | Infectious Diseases | researchgate.netresearchgate.net |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-Methyl-2,3,4,5-tetrahydropyridin-6-amine and its derivatives?

The synthesis typically involves multi-step reactions, such as reductive amination, cyclization, or cross-coupling. For example, halogenated intermediates (e.g., 6-chloropyridin-2-amine) can undergo Buchwald-Hartwig amination with methylamine derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base like NaOtBu . Reaction optimization often includes solvent selection (e.g., toluene or DME/H₂O mixtures) and temperature control (reflux conditions). Yields may vary depending on steric and electronic effects of substituents .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm) and confirm the tetrahydropyridine ring structure .

- Elemental Analysis : Validates empirical formulas (e.g., C₆H₁₁N₂) and purity (>95%) .

- Mass Spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., m/z 123.1 [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational approaches like 3D-QSAR modeling enhance the design of bioactive derivatives?

3D-QSAR models (e.g., CoMFA or CoMSIA) correlate substituent effects with biological activity. For example, triazine derivatives with 4-methylpiperidine groups showed enhanced antileukemic activity when bulky aryl substituents (e.g., 4-trifluoromethylphenyl) were introduced at the 6-position. Electrostatic and hydrophobic field analyses guide structural optimization for target binding . Molecular docking further refines predictions by simulating interactions with receptors like tyrosine kinases .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

Discrepancies in X-ray diffraction data (e.g., disordered solvent molecules or twinning) can be addressed using software like SHELXL . Key steps include:

- Twin Refinement : For twinned crystals, applying twin laws (e.g., -h, -k, l) improves R-factors .

- Disorder Modeling : Partial occupancy refinement for flexible groups (e.g., methyl substituents) .

- High-Resolution Data : Synchrotron radiation (λ < 1 Å) enhances resolution for small molecules (<0.8 Å) .

Q. How do structural modifications impact pharmacological activity in tetrahydropyridine-based compounds?

- Methyl Substitution : A 4-methyl group enhances metabolic stability by reducing cytochrome P450 oxidation .

- Aryl Substituents : Electron-withdrawing groups (e.g., -CF₃) on the pyridine ring improve binding affinity to kinases (IC₅₀ < 100 nM) but may reduce solubility .

- Amine Functionalization : N-ethyl or N-phenyl groups modulate selectivity; e.g., N-ethyl derivatives show higher specificity for adenosine receptors .

Q. What experimental protocols optimize reaction yields in challenging syntheses?

- Catalyst Screening : Pd₂(dba)₃/BINAP systems improve cross-coupling efficiency for heteroaryl amines (yields >80%) .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 1 h vs. 12 h) for cyclization steps .

- Workup Optimization : Acid-base extraction removes unreacted starting materials, while recrystallization (e.g., ethanol/water) enhances purity .

Methodological Tables

Table 1. Key Synthetic Routes and Yields for Derivatives

| Derivative Structure | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 6-(4-Fluorophenyl) derivative | Pd(OAc)₂, xantphos, Cs₂CO₃, toluene | 75 | |

| N-Ethyl-substituted analog | H₂, Pd/C, MeOH, r.t. | 92 |

Table 2. Biological Activity vs. Substituent Effects

| Substituent | Target (IC₅₀) | Solubility (µg/mL) |

|---|---|---|

| 4-Methyl | Kinase A (50 nM) | 15 |

| 4-Trifluoromethyl | Kinase B (30 nM) | 5 |

| 4-Methoxyphenyl | Adenosine Receptor (120 nM) | 25 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.